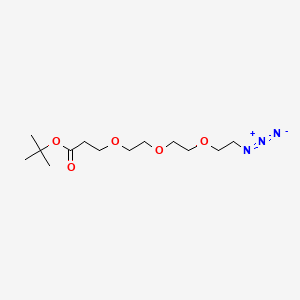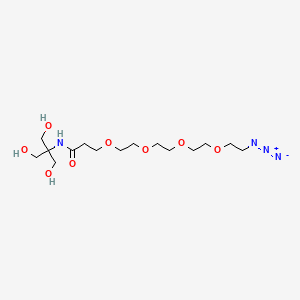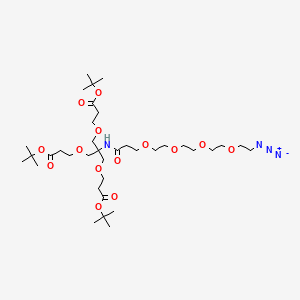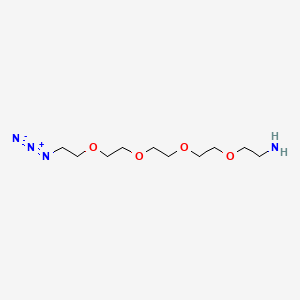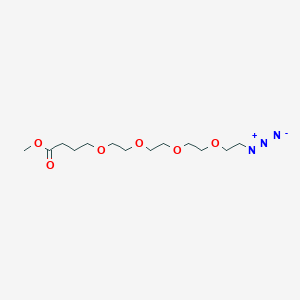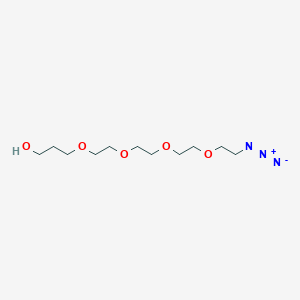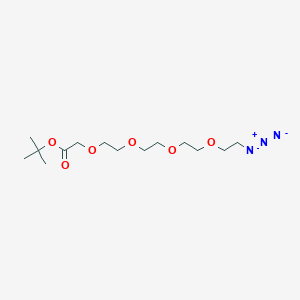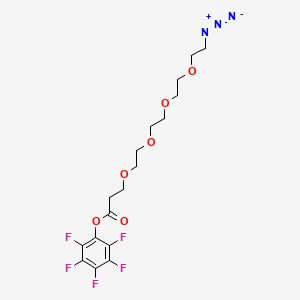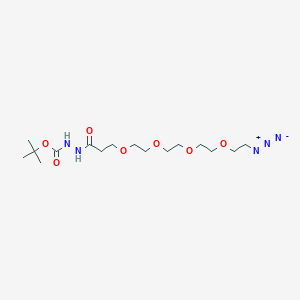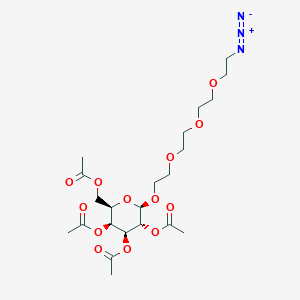
BAY-1316957
Übersicht
Beschreibung
BAY-1316957 is a potent, selective, and orally active prostaglandin E2 receptor subtype 4 (EP4-R) antagonist . It has an IC50 of 15.3 nM for human EP4-R . BAY-1316957 has excellent agent metabolism and pharmacokinetics properties . It can be used for endometriosis research .
Synthesis Analysis
High-throughput screening resulted in the identification of benzimidazole derivatives as novel hEP4-R antagonists . Careful structure-activity relationship investigation guided by rational design identified a methyl substitution adjacent to the carboxylic acid as an appropriate means to accomplish favorable pharmacokinetic properties by reduction of glucuronidation .Molecular Structure Analysis
The molecular structure of BAY-1316957 is characterized by a benzimidazolecarboxylic acid derivative . The chemical formula is C27H27N3O3 . The exact mass is 441.21 and the molecular weight is 441.531 .Physical And Chemical Properties Analysis
The physical and chemical properties of BAY-1316957 include a high solubility and permeability . The compound shows a low clearance, long half-life, and high bioavailability (F%=90%) in Wistar rats .Wissenschaftliche Forschungsanwendungen
Bayesian Methods in Research
Application in Non-Significant Statistical Results : Bayesian factors are useful for linking theory to data, especially when dealing with non-significant statistical results. They help determine the data's sensitivity in distinguishing theories (Dienes, 2014).
Clinical Decision Making and Research : Bayesian methodology is crucial in clinical decision-making and research, particularly in critical care medicine. It integrates subjective and objective knowledge, facilitating the design, execution, and interpretation of clinical trials (Kalil & Sun, 2014).
Dynamic Causal Models in Biology : Bayesian model evidence is employed for comparing mathematical models of scientific data, particularly in biological sciences. This involves assessing model sensitivity and incorporating Bayesian model averaging (Penny et al., 2010).
Bayesian Methods in Medical Product Development : Increasing application in medical product development, especially for enhancing decision making and patient outcomes. The Bayesian approach is recognized for its flexibility in accommodating various hypotheses and incorporating historical information (Natanegara et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
BAY-1316957 shows promise for the treatment of endometriosis . Its potent, specific, and selective antagonistic action on hEP4-R, along with its excellent drug metabolism and pharmacokinetics properties, suggest that it could lead to prominent and rapid pain relief and significant improvement of the patient’s quality of life .
Eigenschaften
IUPAC Name |
2-(9-ethyl-6-methylcarbazol-3-yl)-1-(2-methoxyethyl)-4-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-5-29-22-9-6-16(2)14-20(22)21-15-18(7-10-23(21)29)26-28-25-17(3)19(27(31)32)8-11-24(25)30(26)12-13-33-4/h6-11,14-15H,5,12-13H2,1-4H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXIZAPGGULPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C4=NC5=C(N4CCOC)C=CC(=C5C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-Ethyl-6-methylcarbazol-3-yl)-1-(2-methoxyethyl)-4-methylbenzimidazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



